1-Methyl-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by a methyl group attached to the nitrogen atom at position 1 and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methylpyrimidin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-2-aminopyrimidine with formic acid can yield 1-methylpyrimidin-4(1H)-one. Another method involves the use of 1-methyl-2-chloropyrimidine, which undergoes hydrolysis to form the desired compound.
Industrial Production Methods
In industrial settings, the production of 1-methylpyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-methylpyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-methylpyrimidin-2(1H)-one: Similar structure but with the keto group at position 2.
1-methylpyrimidin-6(1H)-one: Similar structure but with the keto group at position 6.
2-methylpyrimidin-4(1H)-one: Similar structure but with the methyl group at position 2.
Uniqueness
1-methylpyrimidin-4(1H)-one is unique due to the specific positioning of the methyl and keto groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Methyl-4(1H)-pyrimidinone is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological potential.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl group at the 1-position and a pyrimidinone ring structure. Its molecular formula is C₅H₆N₂O, and it exhibits properties typical of pyrimidinone derivatives, which are known for their ability to interact with various biological targets.
Biological Activities
Antitumor Activity
Research has indicated that this compound and its derivatives possess significant antitumor properties. A study demonstrated that certain pyrimidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast carcinoma (MCF7) cells. The IC50 values for selected compounds were reported as follows:
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
This compound | HCT116 | 19.3 |
This compound | HEPG2 | 2.6 |
This compound | MCF7 | 5.0 |
These results suggest that modifications to the pyrimidinone structure can enhance its cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
Pyrimidinone derivatives, including this compound, have shown promising antimicrobial activity. A study highlighted the synthesis of new pyrimidinone-fused compounds that demonstrated strong antibacterial effects against common oral bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .
Mechanistic Studies
Mechanistic investigations have revealed that pyrimidinone derivatives can inhibit specific proteins involved in cancer progression, such as XIAP (X-linked inhibitor of apoptosis protein). The inhibition constants (Ki) for these interactions were notably lower compared to controls, indicating a strong binding affinity that could lead to reduced tumor growth .
Case Studies
Case Study: Inhibition of XIAP
In a detailed analysis involving various pyrimidinone derivatives, it was found that compounds with structural similarities to this compound effectively inhibited XIAP's biological activity. The thermodynamic parameters of these interactions were quantified, showing significant potential for developing targeted therapies against prostate cancer.
Pharmacological Implications
The diverse biological activities of this compound highlight its potential as a lead compound in drug discovery. Its ability to modulate key biological pathways involved in cancer and microbial infections positions it as a valuable candidate for further pharmacological exploration.
Properties
CAS No. |
2228-30-0 |
---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-7-3-2-5(8)6-4-7/h2-4H,1H3 |
InChI Key |
NWLPRJINWFMRHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.